2-Methyl-6-propylphenol
Description
Contextualization of Substituted Phenols within Organic Chemistry
Substituted phenols are a class of organic compounds characterized by a hydroxyl (–OH) group attached to a benzene (B151609) ring, with one or more hydrogen atoms on the ring being replaced by other functional groups. wisdomlib.orgbritannica.com These compounds are similar to alcohols but exhibit higher acidity and boiling points due to stronger hydrogen bonding capabilities. britannica.com The nature and position of the substituents on the aromatic ring significantly influence the physical and chemical properties of the phenol (B47542), including its reactivity. libretexts.org
The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles to the ortho and para positions. britannica.comchemistrysteps.com This heightened reactivity makes substituted phenols valuable intermediates in the synthesis of a wide array of more complex molecules. wisdomlib.org They serve as foundational materials for producing various commercial products, including plastics, dyes, and pharmaceuticals. britannica.com The versatility of substituted phenols in chemical reactions underscores their fundamental importance in the field of organic chemistry. wisdomlib.org
Significance of 2-Methyl-6-propylphenol in Contemporary Chemical Science
This compound, a member of the alkylphenol family, has garnered attention in modern chemical research due to its specific structural features. As a disubstituted phenol with a methyl group and a propyl group at the ortho positions relative to the hydroxyl group, it presents a unique steric and electronic environment. This particular arrangement influences its reactivity and potential applications.
Its structure makes it a subject of interest in studies related to antioxidant activity, as the alkyl groups can enhance the radical-scavenging ability of the phenolic hydroxyl group. Furthermore, it serves as a model compound in investigations into the mechanisms of oxidation reactions, particularly those catalyzed by metal complexes, which are relevant to biological and industrial processes. nih.gov The study of such specifically substituted phenols contributes to a deeper understanding of structure-activity relationships in chemical and biological systems.
Overview of Key Research Domains for Alkylphenols
Alkylphenols, as a broad class of compounds, are integral to numerous areas of research and industrial application. bluequarkresearch.com They are extensively used as starting materials in the production of surfactants, such as alkylphenol ethoxylates, which are key ingredients in detergents and cleaning agents. sigmaaldrich.comsgsaxys.com Additionally, they are employed in the synthesis of polymers, phenolic resins, and as additives for fuels and lubricants. bluequarkresearch.com
In the field of environmental science, the fate and effects of alkylphenols are a significant area of study, as some of these compounds and their degradation products can act as endocrine disruptors. sigmaaldrich.combcpp.org Research also focuses on their potential as antioxidants in various applications, from food preservation to industrial materials. bluequarkresearch.com The diverse applications and environmental relevance of alkylphenols continue to drive research into their synthesis, properties, and biological activities.
Chemical Profile of this compound
| Identifier | Value |
| IUPAC Name | This compound nih.gov |
| CAS Number | 3520-52-3 nih.govnist.govnist.gov |
| Molecular Formula | C₁₀H₁₄O nih.govnist.govnist.gov |
| Molecular Weight | 150.22 g/mol nih.gov |
| Synonyms | 6-Propyl-o-cresol, 2-Propyl-6-methylphenol cymitquimica.com |
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-6-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-5-9-7-4-6-8(2)10(9)11/h4,6-7,11H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSQQKKFGJHACS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC(=C1O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26615-74-7 | |
| Record name | Phenol, 2-methyl-6-propyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26615-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID90289923 | |
| Record name | 2-Methyl-6-propylphenol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-52-3 | |
| Record name | 2-Methyl-6-propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | NSC 65610 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2-methyl-6-propyl- | |
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| Record name | 2-Methyl-6-propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90289923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Propyl-ortho-cresol | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies and Precursor Chemistry
De Novo Synthesis Pathways for 2-Methyl-6-propylphenol
The construction of this compound from simple precursors involves sophisticated organic chemistry techniques, particularly those developed for creating sterically hindered phenols, a class of compounds known for their utility as antioxidants and building blocks in larger molecules. mdpi.com
The rational design of a synthesis for this compound would likely start from a less substituted phenol (B47542), such as o-cresol (B1677501) (2-methylphenol) or 2-propylphenol. The core challenge is the regioselective introduction of the second alkyl group at the ortho position relative to the hydroxyl group. The traditional method for such transformations is the Friedel-Crafts alkylation. rsc.org However, this method often suffers from a lack of selectivity, potentially yielding mixtures of ortho- and para-substituted products, as well as poly-alkylated species. rsc.org
To overcome these challenges, modern synthetic design employs directing groups or specialized catalysts to ensure the desired ortho-alkylation. A plausible route could involve:
Starting Material Selection : Beginning with o-cresol as the precursor.
Alkylation Reaction : Introducing the propyl group using an alkylating agent like 1-propanol, propene, or a propyl halide.
Catalyst System : Employing a Lewis acid or Brønsted acid catalyst to facilitate the electrophilic aromatic substitution. rsc.org The choice of catalyst and reaction conditions is critical to favor the formation of the sterically more crowded 2,6-disubstituted product over the 2,4- or 2,5-isomers.
The synthesis of structurally related hindered phenols, such as the anesthetic Propofol (2,6-diisopropylphenol), often relies on the Friedel-Crafts alkylation of phenol with propene, catalyzed by aluminum phenoxide, which favors ortho-alkylation. wikipedia.org A similar strategy could be adapted for this compound, potentially by reacting o-cresol with propene.
Catalysis is central to the efficient and selective synthesis of substituted phenols. nih.gov For a target like this compound, various catalytic strategies can be envisioned to control the regioselectivity of the alkylation steps.
Homogeneous and Heterogeneous Catalysis : Both Lewis acids (e.g., AlCl₃, FeCl₃) and solid acid catalysts like zeolites are used for phenol alkylation. google.comrsc.org Zeolites, with their shape-selective properties, can offer advantages in directing the substitution to specific positions on the aromatic ring. For instance, dual-function catalysts comprising a metal (like Palladium) and a solid acid (like HZSM-5 zeolite) are used to hydrogenate and deoxygenate phenolic compounds, demonstrating the catalytic modification of phenol structures. rsc.org
Metal-Catalyzed Ortho-Alkylation : More advanced methods involve transition metal catalysts (e.g., copper, iron) that can direct alkylation specifically to the ortho-position. rsc.org These reactions often proceed through a mechanism involving coordination of the catalyst to the phenolic hydroxyl group, which then directs the electrophilic substitution to the adjacent carbon atom. rsc.org
Table 1: Overview of Catalytic Strategies for Phenol Modification
| Catalytic System | Reaction Type | Typical Substrates | Key Outcome/Selectivity | Reference |
|---|---|---|---|---|
| Copper (Cu) Salts / Amine Ligands | Aerobic Oxidation / Coupling | Phenols | Selective ortho-oxygenation or oxidative coupling to form biphenols. | acs.org |
| Vanadium (V) Complexes | Oxidative Coupling | Phenols, Naphthols | Enantioselective C-C bond formation, often favoring ortho-ortho coupling. | nih.gov |
| Fe-Porphyrin Complexes | Ortho-Alkylation | Phenols, Naphthols | Regioselective introduction of alkyl groups at the ortho position using diazo compounds. | rsc.org |
| Palladium (Pd) on Carbon / Zeolite | Hydrodeoxygenation / Hydrogenation | Phenols, Cresols, Guaiacol (B22219) | Removal of hydroxyl/methoxy (B1213986) groups and saturation of the aromatic ring. | rsc.org |
| Photocatalysts (e.g., MesAcr⁺BF₄⁻) | Oxidative Cross-Coupling | Phenols | Feasible cross-coupling when one phenol is more oxidizable and the other more nucleophilic. | nih.gov |
Beyond direct alkylation, modern synthetic chemistry offers novel ways to construct the this compound scaffold through coupling reactions. Oxidative coupling, where two phenolic units are joined, is a powerful tool in natural product synthesis and can be adapted for creating complex phenols. nih.govrsc.org
While typically used to form biphenols, the principles of controlling reactivity at specific sites on the phenol ring are relevant. nih.govnih.gov For instance, a cross-coupling reaction could theoretically be designed between a metallated phenol derivative and a suitably functionalized aromatic partner. Methods for the copper-catalyzed O-arylation of phenols to form diaryl ethers demonstrate the ability to functionalize even sterically hindered positions under mild conditions. acs.org The cleavage of C-O bonds in phenol derivatives to allow for cross-coupling reactions is another emerging strategy to overcome the traditional reactivity patterns of phenols. acs.org
Derivation from Biomass and Renewable Feedstocks
The shift towards a sustainable chemical industry has spurred research into using biomass, particularly lignin (B12514952), as a source for aromatic chemicals.
While many simple phenols and alkylphenols are found in nature, there is limited specific evidence in the surveyed literature for the direct extraction and isolation of this compound in significant quantities from natural plant or microbial sources. Its presence may be minor or part of complex mixtures of phenolic compounds, making direct isolation challenging and likely not economically viable compared to synthetic or conversion methods.
Lignin, the second most abundant biopolymer, is a complex, aromatic polymer composed of cross-linked phenylpropane units. escholarship.org It represents a massive, renewable source of phenolic compounds. pnnl.gov The depolymerization of lignin to produce value-added chemicals is a cornerstone of modern biorefinery concepts. escholarship.org
The process typically involves breaking the ether (e.g., β-O-4) and carbon-carbon bonds that hold the polymer together. nih.gov This can be achieved through various methods:
Reductive Depolymerization : Treatment under high pressure and temperature with hydrogen and a catalyst (e.g., CuCr, Pd/C) can cleave C-O bonds, breaking down the lignin structure. nih.govacs.org
Oxidative Depolymerization : Using oxidants like oxygen or hydrogen peroxide, often with a catalyst, can yield phenolic aldehydes and acids such as vanillin (B372448) and syringaldehyde. acs.org
Catalytic Upgrading : The initial products of depolymerization are often a complex mixture of methoxy-substituted phenols (e.g., guaiacol, syringol). These primary products must be "upgraded" through processes like hydrodeoxygenation (HDO), which removes methoxy and hydroxyl groups, and alkylation or dealkylation to produce simpler alkylphenols. rsc.orgescholarship.org
During these upgrading processes, the parent phenolic structures from lignin are modified. For example, guaiacol (2-methoxyphenol) can be demethoxylated and alkylated. It is through such catalytic conversion of primary lignin monomers that a compound like this compound could be formed. The process would involve the removal of methoxy groups and the rearrangement or addition of alkyl side chains to yield a variety of alkylphenols, including the target molecule.
Biorefinery Approaches and Product Selectivity
The transition towards a bio-based economy has spurred research into the production of chemicals from renewable resources, with lignin being a particularly abundant and underutilized polymer. Lignin, a complex aromatic polymer found in plant cell walls, is a rich source of phenolic compounds. Through various depolymerization and upgrading processes, it can be converted into a range of valuable alkylphenols, including this compound. amazonaws.comnih.gov
Catalytic hydrodeoxygenation (HDO) is a key technology in the valorization of lignin-derived bio-oils. amazonaws.comresearchgate.netabo.fi This process involves the removal of oxygen atoms from the phenolic compounds in the presence of a catalyst and a hydrogen atmosphere. The choice of catalyst and reaction conditions plays a crucial role in determining the product distribution and selectivity towards specific alkylphenols. nrel.govacs.org
For instance, the hydrotreatment of lignin model compounds like 4-propylguaiacol over catalysts such as MoS₂/γ-alumina can yield a mixture of alkylated phenols, including methylpropylphenols. nrel.gov The acidity of the catalyst support can influence the extent of dealkylation and isomerization reactions. nrel.gov More recent studies have focused on developing highly selective catalysts for the conversion of lignin-derived phenols to specific aromatic compounds. For example, MoS₂ supported on activated carbon has shown high activity in the removal of methoxy groups from lignin-oil, leading to a product stream rich in alkylphenols with a selectivity of up to 76.2%. acs.org
The table below summarizes some of the catalytic systems and conditions used in the conversion of lignin-derived compounds to alkylphenols.
| Catalyst System | Lignin Model Compound/Feed | Temperature (°C) | Pressure (MPa H₂) | Key Products/Selectivity | Reference |
| MoS₂/γ-alumina | 4-Propylguaiacol | 250-450 | ~3.4 | Methylpropylphenols, 4-Propylphenol (B1200801) | nrel.gov |
| MoS₂/AC | Eugenol (B1671780) | 300 | 3 | 4-Propylphenol (64.8% yield) | acs.org |
| MoS₂/AC | Lignin-oil | 300 | 3 | Alkylphenols (76.2% selectivity) | acs.org |
| Ni₂P/SiO₂ | 2-Methoxy-4-propylphenol (B1219966) | Not specified | Not specified | High conversion | tue.nl |
| CoP/SiO₂ | 2-Methoxy-4-propylphenol | Not specified | Not specified | 4-Propylphenol (45% yield) | tue.nl |
The product distribution from biomass pyrolysis is complex and depends on various factors, including the biomass composition and pyrolysis conditions. researchgate.netresearchgate.netmdpi.com Achieving high selectivity for a specific compound like this compound from raw biomass pyrolysis remains a significant challenge.
Synthesis of Advanced Functional Derivatives of this compound
The aromatic ring and the hydroxyl group of this compound provide reactive sites for further chemical modifications, allowing for the synthesis of a wide range of advanced functional derivatives. These modifications can be used to tune the molecule's properties for specific applications.
Strategies for Introducing Complex Side Chains and Heteroatoms
The introduction of complex side chains and heteroatoms can be achieved through various organic reactions. For instance, new functional groups can be introduced at the para-position of the phenol. researchgate.net While not specific to this compound, the synthesis of derivatives of the related compound 2-isobornyl-6-methylphenol by introducing allyl, hydroxypropyl, or halopropyl groups demonstrates the potential for such modifications. researchgate.net These reactions often proceed via electrophilic aromatic substitution. masterorganicchemistry.comlibretexts.orgyoutube.com
The Mannich reaction is another powerful tool for introducing aminomethyl groups onto the phenolic ring. For example, the reaction of o-cresol with paraformaldehyde and a secondary amine can lead to the formation of aminomethylated phenols. google.com This strategy could potentially be adapted for this compound.
Regioselective Functionalization of the Aromatic Core
Achieving regioselectivity in the functionalization of the aromatic core is crucial for synthesizing specific isomers of derivatives. The existing methyl and propyl groups, along with the hydroxyl group, direct incoming electrophiles to specific positions on the ring. The hydroxyl group is a strong activating group and, along with the alkyl groups, directs electrophiles primarily to the ortho and para positions. libretexts.org In the case of this compound, the ortho positions are already occupied, suggesting that electrophilic substitution would likely occur at the para-position (position 4) or the remaining meta-position (position 3 or 5).
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic compounds. baranlab.orgwikipedia.orgorganic-chemistry.orgharvard.edu This method involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The hydroxyl group of a phenol can act as a DMG, directing metalation to the adjacent free position. For this compound, this would be the position ortho to the hydroxyl group, which is already substituted. However, by protecting the hydroxyl group, it can be converted into a more effective DMG, potentially allowing for selective lithiation and subsequent reaction with an electrophile at a specific position on the ring.
Chemical Transformations and Mechanistic Investigations
Hydrogenation and Hydrodeoxygenation (HDO) Reaction Mechanisms
The catalytic hydrodeoxygenation (HDO) of phenolic compounds is a critical process for upgrading biomass-derived oils into valuable chemicals and fuels. This process involves the removal of oxygen from the phenol (B47542) ring, which can proceed through two primary, independent reaction pathways: direct deoxygenation (DDO) and hydrogenation (HYD). rsc.org In the DDO route, the C-O bond is cleaved directly, preserving the aromatic ring, while the HYD pathway involves the initial hydrogenation of the aromatic ring, followed by dehydration to remove the oxygen atom. rsc.orgmdpi.com
Cleavage of Carbon-Oxygen Bonds in Phenolic Substrates
The cleavage of the carbon-oxygen (C–O) bond in phenolic substrates is the fundamental step in the hydrodeoxygenation process. The aryl C(sp²)–OH bond is notably strong, making its direct cleavage, known as hydrogenolysis or the DDO pathway, thermodynamically demanding. rsc.orgd-nb.info This reaction leads to the formation of an aromatic product.
Alternatively, the HYD pathway circumvents the direct cleavage of the strong C–OH bond by first hydrogenating the aromatic ring. This initial hydrogenation is thermodynamically favored under conditions of high hydrogen pressure and relatively low temperatures. mdpi.com The saturation of the ring transforms the phenolic hydroxyl group into an alcoholic one on a cyclohexanol-type intermediate. This C(sp³)–OH bond is significantly weaker and more easily cleaved through a subsequent dehydration step, leading to the formation of cycloalkenes and, ultimately, cycloalkanes.
Studies on various phenolic compounds have shown that the choice between the DDO and HYD pathways is highly dependent on the catalyst and reaction conditions. For instance, sulfided CoMo/Al₂O₃ and NiMo/Al₂O₃ catalysts are commonly used, and the reaction is typically carried out at elevated temperatures (e.g., 300 °C) and pressures. rsc.org
Aromatic Ring Hydrogenation Pathways and Stereoselectivity
The hydrogenation of the aromatic ring is the defining step of the HYD pathway. This process typically precedes the removal of the oxygen atom. mdpi.com For a substituted phenol like 2-methyl-6-propylphenol, the hydrogenation of the aromatic ring would lead to the formation of 2-methyl-6-propylcyclohexanol isomers. This intermediate can then be rapidly dehydrated to form corresponding cyclohexene (B86901) derivatives, which are further hydrogenated to propylcyclohexane (B167486). rsc.org
The stereoselectivity of the ring hydrogenation can be influenced by the catalyst and the substitution pattern on the ring. The initial adsorption of the phenol onto the catalyst surface is a key step that can dictate the stereochemical outcome of the hydrogen addition. For ortho-substituted phenols, the substituents can influence the orientation of the molecule on the catalyst surface, potentially leading to specific stereoisomers of the resulting cyclohexanol (B46403). For instance, in the hydrodenitrogenation of o-propylaniline, an isoelectronic analog of 2-propylphenol, the hydrogenated intermediate propylcyclohexylamine was observed, indicating that pre-hydrogenation of the ring was the initial step.
Influence of Substituent Effects on Reaction Kinetics and Selectivity
The nature and position of substituents on the phenolic ring significantly impact the kinetics and selectivity of HDO reactions. For this compound, the presence of two alkyl groups in the ortho positions relative to the hydroxyl group is expected to have a pronounced effect.
Research on various methyl-substituted phenols has shown that the presence of a methyl group adjacent to the hydroxyl group can lead to lower HDO activity. This effect, previously attributed to steric hindrance, may also be a result of the substituent's influence on the electronic properties of the molecule, which in turn affects its adsorption on the catalyst surface and the subsequent reaction rates. In a study using a sulfided CoMo/Al₂O₃ catalyst, it was found that the rate constant for direct C-O bond cleavage (k₁) and the rate constant for aromatic ring hydrogenation (k₂) varied with the position of methyl substituents. For the direct cleavage pathway, the rate was lowest for unsubstituted phenol and highest for 3,5-dimethylphenol, while the presence of a 2-methyl group did not significantly alter the rate when other methyl groups were also present. This suggests a complex interplay between electronic and steric factors.
The table below summarizes findings on the HDO of various alkylphenols, illustrating the impact of substituents on reaction outcomes.
Table 1: HDO of Various Phenolic Compounds and Substituent Effects
| Feedstock | Catalyst | Temperature (°C) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Methyl-substituted phenols | Sulfided CoMo/Al₂O₃ | 300 | A methyl group in the 2-position can lower conversion. Reaction rates correlate with the molecule's electrostatic potential and orbital ionization potentials, suggesting electronic effects are dominant over steric hindrance. | |
| 4-Propylguaiacol | Sulfided Mo, FeMo, ZnMo, CuMo, NiMo | 250 | Demethoxylation to 4-propylphenol (B1200801) is the primary initial step, indicating the C–OCH₃ bond is more easily cleaved than the C–OH bond. | rsc.org |
| 4-Propylphenol | Pt/AC | 280 | Ring hydrogenation is highly selective, yielding propylcyclohexane as the main product. | mdpi.com |
| 2-Methyl-4-propylphenol | Pd/C–H-ZSM-5 | N/A | A combination of a metal catalyst and an acidic zeolite is effective for HDO, yielding propylcyclohexene. | mdpi.com |
Alkylation, Dealkylation, and Isomerization Processes
Alkylation, dealkylation, and isomerization are key transformations for alkylphenols, often catalyzed by acids, particularly solid acids like zeolites. These reactions allow for the modification of the alkyl substituents on the phenolic ring, enabling the synthesis of specific isomers or the production of base chemicals like phenol.
Acid-Catalyzed Rearrangements and Alkyl Chain Migration
Under acidic conditions, the alkyl groups on a phenol ring can undergo rearrangement and migration. An example of such a process is observed in the acid-catalyzed rearrangement of atomoxetine, which has a structure related to this compound. Treatment with perchloric acid led to the formation of isomeric products, including 2-methyl-6-(3-(methylamino)-1-phenylpropyl)phenol and 2-methyl-4-(3-(methylamino)-1-phenylpropyl)phenol, demonstrating the potential for alkyl chain migration on this type of substituted phenol core. derpharmachemica.com
Isomerization reactions can be used to alter the distribution of isomers in a mixture of alkylated phenols. For example, an alkylation product rich in ortho-substituted phenols, such as 2,6-diisopropylphenol, can be treated with a solid acid catalyst like beta zeolite or sulfated zirconia to increase the proportion of the more thermodynamically stable meta- and para-isomers. google.com This process involves both intramolecular (alkyl group migration) and intermolecular (transalkylation) mechanisms. google.com
Transalkylation and Disproportionation Reactions of Alkylphenols
Transalkylation is a process where an alkyl group is transferred from one molecule to another. In the context of alkylphenols, this is a valuable strategy for converting them into phenol and a corresponding alkylated aromatic compound. sci-hub.se For instance, 2-methoxy-4-propylphenol (B1219966) can be converted to phenol in a two-step process involving demethoxylation to 4-propylphenol, followed by transalkylation of the propyl group to a solvent like benzene (B151609), yielding propylbenzene. d-nb.infogoogle.com
This reaction is often facilitated by a bifunctional catalyst system, combining a metal catalyst (e.g., Au/TiO₂, MoP/SiO₂) for demethoxylation and a zeolite (e.g., HZSM-5) for the transalkylation step. sci-hub.sed-nb.info The shape-selectivity of zeolites like HZSM-5 is crucial for efficiently transferring the alkyl group to the desired acceptor (e.g., benzene) while minimizing side reactions like the formation of larger products or coke. sci-hub.se The choice of the alkyl group acceptor is also important; benzene is an effective acceptor, while using alkylbenzenes like ethylbenzene (B125841) can lead to reverse transalkylation, reducing efficiency. sci-hub.se
The table below presents data from studies on the transalkylation of alkylphenols, highlighting the catalysts used and the products formed.
Table 2: Catalytic Performance in Transalkylation of Alkylphenols
| Feedstock | Catalyst | Acceptor/Solvent | Temperature (°C) | Key Products | Reference(s) |
|---|---|---|---|---|---|
| 2-Methoxy-4-propylphenol | Au/TiO₂ + HZSM-5 | Benzene | 350 | Phenol (60% yield), Cresol (B1669610) (15%), Propylbenzene | sci-hub.se |
| 2-Methoxy-4-propylphenol | MoP/SiO₂ + HZSM-5 | Benzene | 350 | Phenol (up to 90% yield), Cresol (8%), Propylbenzene | google.com |
| 4-Ethylphenol | HBeta Zeolite | Toluene | 350 | Phenol, Cresols, Ethyltoluene | google.com |
| 2,6-Xylenol | HBeta Zeolite | Toluene | 350 | Cresols, Phenol, Toluene, Xylenes | google.com |
Oxidative Transformations and Radical Chemistry of this compound
Phenolic compounds are well-established antioxidants, and their ability to neutralize free radicals is a cornerstone of their chemical function. The antioxidant activity of this compound stems from the reactivity of its phenolic hydroxyl group, which is sterically hindered by the adjacent methyl and propyl groups. This steric hindrance enhances the stability of the resulting phenoxyl radical, preventing it from initiating further unwanted reactions. scienceopen.com The primary mechanisms by which phenolic compounds scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.govnih.gov
Hydrogen Atom Transfer (HAT): In this one-step mechanism, the phenol (ArOH) donates its hydroxyl hydrogen atom directly to a free radical (R•), effectively neutralizing it and forming a stable phenoxyl radical (ArO•). nih.gov The efficiency of this process is related to the O-H bond dissociation enthalpy (BDE); a lower BDE facilitates easier hydrogen donation. scienceopen.com
Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the phenol transfers an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻). Subsequently, the radical cation transfers a proton to a proton acceptor in the medium, yielding the stable phenoxyl radical. nih.gov
Chemical model systems, such as those using the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), are commonly employed to evaluate this activity. nih.gov The presence of electron-donating alkyl groups on the aromatic ring, as in this compound, helps to stabilize the phenoxyl radical through resonance and inductive effects, making it an effective radical scavenger. scienceopen.com
| Mechanism | Step 1 | Step 2 | Key Factor |
| HAT | ArOH + R• → ArO• + RH | - | Bond Dissociation Enthalpy (BDE) |
| SET-PT | ArOH + R• → [ArOH]•+ + R⁻ | [ArOH]•+ → ArO• + H+ | Ionization Potential (IP), Proton Affinity (PA) |
The oxidation of this compound, beyond the initial formation of a phenoxyl radical, can lead to a range of secondary products. The specific byproducts formed depend heavily on the oxidizing agent and the reaction conditions. One common pathway for hindered phenols is the formation of quinone-type structures. google.com
Upon oxidation, the initially formed phenoxyl radicals can couple with one another. When phenols with open para-positions are oxidized, this coupling can lead to the formation of diphenoquinones. google.com For 2,6-disubstituted phenols, this involves the coupling of two phenoxyl radicals to form a C-C bond, resulting in a quinoidal structure.
Another potential pathway involves the oxidation of the alkyl side chains. While specific studies on this compound are limited, research on other alkylphenols shows that enzymatic or chemical oxidation can introduce hydroxyl groups onto the alkyl chains or lead to C-C bond cleavage, generating smaller molecules. nih.gov For example, the oxidation of propyl-substituted guaiacol (B22219) can yield various products, indicating that the propyl side chain is susceptible to transformation. rsc.org The degradation of lignin (B12514952), a natural polymer rich in phenolic structures, often yields a complex mixture of alkylated and partially oxidized phenols. core.ac.uk
Dimerization and Oligomerization Phenomena of Alkylphenols
The formation of dimers and larger oligomers from alkylphenols like this compound is a significant transformation, often proceeding through oxidative coupling. This process is fundamental to the synthesis of engineering plastics like poly(phenylene oxide) (PPO), which is produced from the oxidative polymerization of 2,6-dimethylphenol. kyoto-u.ac.jp
The mechanism begins with the oxidation of the phenol to its corresponding phenoxyl radical. These radicals can then couple in two primary ways:
C-O Coupling: A radical can attack the oxygen atom of another radical, leading to the formation of a C-O-C ether linkage. Repeated C-O coupling is the basis for the formation of PPO and similar polyphenylene ethers. kyoto-u.ac.jp
C-C Coupling: Two radicals can couple via a carbon-carbon bond, typically at the para position relative to the hydroxyl group, leading to the formation of diphenoquinones as mentioned previously. google.com
Under certain conditions, intermolecular reactions can be highly favored, leading to the formation of large macrocyclic structures instead of linear polymers. For instance, attempts at intramolecular cyclization of complex molecules containing phenolic moieties have sometimes resulted in the formation of large dimers as the major product, highlighting the propensity for intermolecular coupling. nih.gov The enzymatic polymerization of phenols can also yield oligomers with a mix of phenylene (C-C) and oxyphenylene (C-O) units. rsc.org
Advanced Analytical Methodologies for 2 Methyl 6 Propylphenol
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 2-Methyl-6-propylphenol from intricate mixtures. The choice of technique is dictated by the compound's volatility and the nature of the sample matrix.
High-Performance Gas Chromatography (GC)
High-Performance Gas Chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. chula.ac.th The separation is typically achieved using a capillary column with a specific stationary phase. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., HP-5MS or DB-5ms), are commonly employed. nist.govmanuallib.com
The performance of the GC method is optimized by adjusting parameters such as the column type, temperature program, and carrier gas flow rate. chula.ac.th Temperature programming, where the column temperature is gradually increased during the analysis, is often used to ensure the efficient elution of less volatile phenols and prevent peak tailing. researchgate.net For this compound, a Kovats retention index of 1320 on a non-polar column is a characteristic value used for its identification. chula.ac.thnist.gov
Table 1: GC Parameters for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | HP-5MS nist.gov | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) chula.ac.th |
| Temperature Program | Custom temperature program nist.gov | Initial 40°C (5 min), ramp 5°C/min to 200°C, ramp 10°C/min to 240°C (5 min) chula.ac.th |
| Retention Index (RI) | 1320 (non-polar column) nist.gov | 1320 chula.ac.th |
| Retention Time (RT) | Not specified | 21.10 min chula.ac.th |
| Carrier Gas | Not specified | Helium (1.8 mL/min) chula.ac.th |
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Matrices
For exceptionally complex samples, such as crude oil or environmental extracts, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) offers significantly enhanced separation power and sensitivity compared to single-dimension GC. nih.govsepsolve.com This technique employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.com The modulator traps fractions from the first column and re-injects them as narrow bands into the second, faster-eluting column, creating a highly detailed two-dimensional chromatogram. sepsolve.comwikipedia.org
This methodology has been successfully used to identify this compound in produced water from oil platforms. cefas.co.ukoup.com The increased peak capacity of GC×GC allows for the resolution of compounds that would otherwise co-elute and remain hidden under larger peaks in a standard GC analysis. nih.gov The process of refocusing the analyte in the modulator also leads to a significant increase in signal intensity and sensitivity. wikipedia.org
Table 2: GC×GC Parameters for Alkylphenol Analysis in Complex Samples
| Parameter | Condition (Environmental Sample Analysis) cefas.co.uk |
|---|---|
| System | Trace 2D GC coupled to a TEMPUS TOF mass spectrometer |
| Primary Column (1D) | DB5 |
| Secondary Column (2D) | Short, fast-eluting column |
| Modulation Period | 6 seconds |
| Carrier Gas | Helium (1.2 mL/min) |
| Injector | Programmed Temperature Vaporization (PTV), splitless mode at 280°C |
Liquid Chromatography (LC) for Non-Volatile and Thermally Labile Species
While GC is well-suited for this compound, Liquid Chromatography (LC) is the preferred method for analyzing its non-volatile or thermally unstable derivatives and related compounds, such as alkylphenol carboxylates. nih.govcsic.es LC separates compounds based on their interactions with a liquid mobile phase and a solid stationary phase.
In the analysis of alkylphenol biodegradation products in wastewater and river samples, LC coupled with electrospray ionization-ion trap mass spectrometry (LC/ESI-IT-MS) has proven effective. nih.gov This method allows for the determination of compounds like octylphenol (B599344) and nonylphenol with high recovery rates (87-100%) and low detection limits (75-193 ng/L). nih.gov Another approach utilizes liquid chromatography-atmospheric pressure chemical ionization-mass spectrometry (LC-APCI-MS) in negative ionization mode, monitoring the deprotonated molecule [M-H]⁻ for quantification. csic.es
Mass Spectrometry (MS) Characterization
Mass Spectrometry (MS) is an indispensable detector coupled with chromatographic systems, providing structural information and enabling confident identification and quantification of this compound.
Electron Ionization (EI-MS) for Structural Identification and Quantification
Electron Ionization (EI) is the most common ionization source used in GC-MS for the analysis of volatile compounds. chula.ac.th In the EI source, analyte molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment in a reproducible manner. chula.ac.th This extensive fragmentation creates a unique mass spectrum, or "fingerprint," for the compound.
The mass spectrum of this compound is characterized by its molecular ion (M⁺•) peak and several key fragment ions. The identity of the compound can be confirmed by comparing its acquired mass spectrum against reference spectra in established databases, such as the NIST Mass Spectral Library. cefas.co.uknih.gov
Table 3: Characteristic EI-MS Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | nist.govnist.gov |
| Molecular Weight | 150.2176 g/mol | nist.govnist.gov |
| Molecular Ion (m/z) | 150 | nih.gov |
| Major Fragment Ion (m/z) | 121 | nih.gov |
Negative Chemical Ionization (NCI-MS) for Enhanced Sensitivity
For trace-level detection, Negative Chemical Ionization (NCI) offers a significant advantage in sensitivity over EI for electrophilic compounds like phenols. cefas.co.ukresearchgate.net NCI is a "softer" ionization technique that involves a reagent gas, such as methane. cefas.co.uk This process typically results in less fragmentation and a greater abundance of the molecular ion or a related high-mass ion, concentrating the ion current into a few specific m/z values and thereby increasing sensitivity.
Studies have shown that for alkylphenols, the sensitivity of GC-MS with NCI can be dramatically higher than with EI. researchgate.netjst.go.jp While underivatized phenols can be analyzed, sensitivity is often further enhanced through derivatization. For example, the analysis of pentafluorobenzyl (PFB) derivatives of alkylphenols by NCI-MS was found to be 67 to 300 times more sensitive than the analysis of their underivatized forms by EI-MS. researchgate.net This highly sensitive approach allows for detection limits in the low picogram-per-milliliter (pg/mL) range. researchgate.net
Table 4: Comparison of Ionization Techniques for Alkylphenol Analysis
| Technique | Analyte Form | Relative Sensitivity | Detection Limits | Source |
|---|---|---|---|---|
| GC/EI-SIM | Underivatized | Base | Not specified | researchgate.net |
| GC/EI-SIM | PFB Derivative | 2.1 to 6.3 times higher than underivatized | Not specified | researchgate.net |
| GC/NCI-SIM | PFB Derivative | 67 to 300 times higher than underivatized EI | 1.0 to 33 pg/mL | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₄O), the calculated monoisotopic mass is 150.104465066 Da. nih.gov The ability of HRMS to provide accurate mass data for both the molecular ion and its fragments significantly increases the confidence in its identification, limiting the risk of false positives. nih.gov
In complex analyses, various adducts of the molecule may be formed. HRMS can accurately identify these, and predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its characterization. uni.lu
| Adduct | Calculated m/z | Predicted Collision Cross Section (CCS) (Ų) |
|---|---|---|
| [M+H]⁺ | 151.11174 | 130.9 |
| [M+Na]⁺ | 173.09368 | 139.5 |
| [M+K]⁺ | 189.06762 | 137.0 |
| [M+NH₄]⁺ | 168.13828 | 152.2 |
| [M-H]⁻ | 149.09718 | 133.8 |
Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis
Tandem Mass Spectrometry (MS/MS) is indispensable for the structural confirmation of this compound. This technique involves the selection of a specific precursor ion (in this case, the molecular ion at m/z 150) which is then fragmented through collision-induced dissociation (CID) to produce a unique pattern of product ions. nih.govmdpi.com This fragmentation pattern serves as a structural fingerprint.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS) provides insight into the fragmentation of this compound. The molecular ion [M]⁺ is observed at m/z 150. The most abundant fragment ion typically appears at m/z 121, corresponding to the loss of an ethyl group (-C₂H₅) from the propyl side chain via benzylic cleavage. Other significant fragments can be observed, providing further structural information. nih.gov
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 150 | [C₁₀H₁₄O]⁺ | Molecular Ion |
| 121 | [M - C₂H₅]⁺ | Base Peak, loss of ethyl from propyl group |
| 77 | [C₆H₅]⁺ | Characteristic Phenyl fragment |
Spectroscopic Analysis
Spectroscopic methods are fundamental to the complete structural elucidation of this compound, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds. rsc.org By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the exact arrangement of hydrogen and carbon atoms in this compound can be established.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the methyl and propyl groups. The propyl group's signals would appear as a triplet, a sextet, and a triplet, characteristic of a -CH₂CH₂CH₃ chain. The methyl group attached to the ring would appear as a sharp singlet.
¹³C NMR: The carbon NMR spectrum would display ten unique signals, corresponding to each carbon atom in the molecule's asymmetric structure. The chemical shifts would differentiate the aromatic carbons from the aliphatic carbons of the methyl and propyl substituents.
2D NMR: Advanced techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to confirm the connectivity between protons and carbons, providing unambiguous assignment of all signals. Furthermore, analysis of long-range coupling constants, as has been demonstrated for structurally similar compounds like 2-isopropyl-6-methylphenol, can be used to determine the preferred conformation of the alkyl and hydroxyl groups. cdnsciencepub.com
| Atom Type | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
|---|---|---|
| Phenolic OH | ~4.5 - 5.5 | N/A |
| Aromatic CH | ~6.7 - 7.1 | ~115 - 130 |
| Aromatic C-O / C-Alkyl | N/A | ~120 - 155 |
| Ring-CH₃ | ~2.2 | ~15 - 20 |
| Ar-CH₂- | ~2.6 (t) | ~30 - 35 |
| -CH₂-CH₂- | ~1.6 (sextet) | ~20 - 25 |
| -CH₃ (propyl) | ~0.9 (t) | ~13 - 15 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netnih.gov The FTIR spectrum of this compound, which has been recorded from a neat sample, displays characteristic absorption bands that confirm its phenolic structure. nih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3500 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic (propyl, methyl) |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1230 | C-O stretch | Phenolic |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides complementary vibrational information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton of this compound. The Raman spectrum, which is available for this compound, offers a unique vibrational fingerprint. nih.gov Key signals would include strong bands for the aromatic ring breathing modes and C-C stretching of the alkyl chains, which are often weak in FTIR spectra.
Derivatization Strategies for Enhanced Analytical Performance
To improve the analytical properties of this compound, particularly for gas chromatography (GC), derivatization is often employed. This chemical modification process can increase volatility, improve thermal stability, and enhance detector response.
A common strategy for phenols is silylation, where the active proton of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This is typically achieved by reacting the analyte with a silylating agent like bis(trimethylsilyl)trifluoroacetamide (BSTFA) in the presence of a catalyst such as pyridine. rsc.org This process reduces the polarity of the molecule, leading to more symmetrical peak shapes and reduced tailing in GC analysis.
Another approach involves derivatizing the hydroxyl group to create a derivative that is more amenable to a specific detection method. For instance, while not specifically documented for this compound, similar phenols can be derivatized with reagents like 3-bromopropionyl chloride for enhanced analysis by techniques such as MALDI mass spectrometry. dphen1.com
| Strategy | Reagent(s) | Purpose | Reference |
|---|---|---|---|
| Silylation | bis(trimethylsilyl)trifluoroacetamide (BSTFA), Pyridine | Increase volatility and thermal stability for GC-MS analysis. | rsc.org |
| Acylation/Alkylation | 3-bromopropionyl chloride | Introduce a fixed charge for enhanced MALDI-MS detection. | dphen1.com |
Silylation Techniques for Increased Volatility and Thermal Stability
Silylation is a widely employed derivatization method in gas chromatography for compounds possessing active hydrogens, such as the hydroxyl group in this compound. restek.com This process involves the replacement of the active hydrogen with an alkylsilyl group, commonly a trimethylsilyl (TMS) or tert-butyldimethylsilyl (tert-BDMS) group. restek.com The resulting silyl (B83357) derivatives are characteristically more volatile, less polar, and exhibit greater thermal stability, which leads to improved GC separation and enhanced detection. restek.com
Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). idc-online.comcalpaclab.comsigmaaldrich.com BSTFA is a potent silylating agent suitable for derivatizing phenols, alcohols, carboxylic acids, and amines. sigmaaldrich.com It effectively converts the hydroxyl group of this compound into a trimethylsilyl ether. restek.comgcms.cz Similarly, MSTFA is another powerful silylating reagent used in GC/MS applications to derivatize compounds with active hydrogens. sigmaaldrich.comnih.govmpbio.com The choice between these reagents can depend on the specific analytical requirements and the sample matrix. For instance, BSTFA has shown high sensitivity in the GC-MS analysis of various sterols. idc-online.com
The derivatization process with these reagents is often straightforward. For example, a common procedure involves heating the analyte with the silylating reagent, sometimes in the presence of a catalyst like trimethylchlorosilane (TMCS), to ensure complete reaction. gcms.cz The resulting trimethylsilyl derivative of this compound can then be readily analyzed by GC-MS. calpaclab.com
Table 1: Common Silylating Reagents for Phenolic Compounds
| Reagent | Abbreviation | Derivative Formed | Key Characteristics |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Highly effective for phenols, increases volatility and thermal stability. restek.comcalpaclab.comsigmaaldrich.comrestek.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) ether | Powerful silylating agent, widely used in GC-MS for various functional groups. sigmaaldrich.comnih.govmpbio.com |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | tert-Butyldimethylsilyl (TBDMS) ether | Forms derivatives that are significantly more stable to hydrolysis than TMS ethers. idc-online.comgcms.cz |
Alkylation and Other Chemical Derivatization Methods
Alkylation is another derivatization strategy that involves replacing the active hydrogen of the phenolic hydroxyl group with an alkyl group. gcms.czresearchgate.net This modification also serves to increase the volatility and reduce the polarity of the analyte for improved gas chromatographic analysis. researchgate.net
One common alkylation technique is the use of chloroformates, such as ethyl chloroformate (ECF). nih.govuniroma1.itmdpi.com In this method, the phenolic hydroxyl group is converted into an ethoxycarbonyl derivative. uniroma1.itmdpi.com This reaction is typically fast, occurs at room temperature, and can be performed directly in an aqueous medium with a catalyst like pyridine. uniroma1.itmdpi.com The derivatization can often be combined with a liquid-liquid extraction step, simplifying the sample preparation process. mdpi.com This approach has been successfully applied to the analysis of various phenolic compounds in complex matrices. uniroma1.itresearchgate.net
Another approach involves the use of pentafluorobenzoyl chloride, which creates pentafluorobenzoate derivatives. This method is particularly advantageous for enhancing sensitivity in GC-MS with negative ion chemical ionization (NCI), leading to low detection limits for alkylphenols.
Table 2: Alkylation and Acylation Reagents for Phenolic Compounds
| Reagent | Derivative Formed | Key Characteristics |
| Ethyl Chloroformate (ECF) | Ethoxycarbonyl derivative | Rapid reaction at room temperature, suitable for aqueous samples. nih.govuniroma1.itmdpi.commdpi.com |
| Pentafluorobenzoyl Chloride | Pentafluorobenzoate derivative | Enhances sensitivity for GC-MS with negative ion chemical ionization (NCI). uib.no |
| Acetic Anhydride (B1165640) | Acetate ester | Used in solid-phase analytical derivatization for phenols. free.fr |
| Pentafluoropyridine (B1199360) (PFPy) | Tetrafluoropyridyl derivative | Specific reaction towards phenols, effective in reducing interferences from acidic compounds. free.frdphen1.com |
Solid-Phase Analytical Derivatization (SPAD) Approaches
Solid-phase analytical derivatization (SPAD) is a technique that combines sample extraction and derivatization into a single, streamlined process. researchgate.netnih.gov This method offers several advantages, including reduced consumption of organic solvents, lower costs, and ease of automation. nih.govresearchgate.net SPAD is applicable to a wide array of complex matrices and enhances the accuracy, efficiency, and sensitivity of the analysis. researchgate.netresearchgate.net
In the context of analyzing this compound, SPAD would involve trapping the analyte from a sample onto a solid-phase extraction (SPE) cartridge, followed by on-cartridge derivatization. free.fr Various sorbent materials can be used, including strong anion-exchange resins or polymeric materials like styrene-divinylbenzene. free.frresearchgate.net
For phenolic compounds, a common SPAD approach involves retention on a strong anion-exchange solid phase, followed by derivatization with reagents like acetic anhydride or MSTFA. free.fr Another effective reagent for SPAD of phenols is pentafluoropyridine (PFPy). free.frdphen1.com A significant benefit of using PFPy is its specific reactivity towards phenols, which can minimize interference from other acidic compounds present in the sample matrix. dphen1.com This on-column reaction is followed by elution of the derivatized analyte, which is then ready for GC-MS analysis. free.fr This integrated approach simplifies the workflow and can lead to higher sample throughput. researchgate.net
Boronic Acid Derivatization for Specific Hydroxyl Architectures
Boronic acids are unique derivatizing agents that selectively react with compounds containing vicinal diols (hydroxyl groups on adjacent carbon atoms). researchgate.net While this compound itself does not have a vicinal diol structure, this methodology is relevant in the broader context of phenol (B47542) analysis and for distinguishing between different phenolic architectures.
Boronic acids, such as methyl boronic acid or phenylboronic acid, react with diols to form cyclic boronate esters. researchgate.netwiley-vch.descispace.com These derivatives are more volatile and stable, making them suitable for GC-MS analysis. mdpi.comgla.ac.uk The formation of these derivatives is specific to the spatial arrangement of the hydroxyl groups, allowing for the differentiation of isomers. researchgate.net For instance, this technique can be used to distinguish between cis- and trans-diols. mdpi.com
While not directly applicable to the single hydroxyl group of this compound, understanding this technique is important for comprehensive analytical chemistry of phenols, especially when analyzing complex mixtures where polyhydroxylated phenols might be present alongside monohydroxylated compounds like this compound. The ortho-position of the methyl and propyl groups in this compound does influence its reactivity and potential for intramolecular interactions, which is a key consideration in derivatization strategies. researchgate.net
Development and Validation of Quantitative Analytical Protocols
The development of a robust quantitative analytical method for this compound involves several critical steps, from sample preparation to data analysis. A comprehensive protocol ensures accuracy, precision, and reliability of the results.
Quantitative analysis of alkylphenols, including this compound, is frequently performed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). researchgate.netrsc.org For complex environmental samples, a sample preparation step such as solid-phase extraction (SPE) is often necessary to concentrate the analyte and remove interfering matrix components. rsc.orgacs.org
Method validation is a crucial aspect of developing a quantitative protocol. This process typically includes the determination of the following parameters:
Linearity: Establishing a linear relationship between the analyte concentration and the instrument response over a specific range. uniroma1.it
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. researchgate.netrsc.org
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. uniroma1.it
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. uniroma1.it These are often assessed by analyzing spiked samples at different concentration levels. csic.es
Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount initially added. acs.org
For GC-MS analysis, the use of isotopically labeled internal standards is a common practice to improve the accuracy and precision of quantification, as it helps to correct for variations in sample preparation and instrument response. acs.org The selection of appropriate precursor and product ions for selected reaction monitoring (SRM) in MS/MS systems can further enhance selectivity and sensitivity. thermofisher.com
Table 3: Validated Quantitative Method Parameters for Alkylphenol Analysis
| Analytical Technique | Sample Matrix | Linearity Range | LOD | LOQ | Reference |
| GC-MS with ECF derivatization | Fruit Juices | 25–3000 ng/mL | 12.5–50 ng/mL | 25–100 ng/mL | uniroma1.it |
| HPLC-UV with SPME | Water and Soil | Not specified | 0.17-1.33 ng/mL | Not specified | researchgate.net |
| HPLC-Fluorescence with SPE | Estuarine Water | Not specified | 0.15 µg/L | Not specified | rsc.org |
| LC-MS | Water and Sediment | Not specified | 1-20 pg on column | Not specified | acs.org |
| GC-MS with PFPy derivatization | Urine | 1-40 ng/mL | 1-5 ng/mL | 1-5 ng/mL | nih.gov |
Catalytic Processes and Engineering Applications
Catalytic Hydrodeoxygenation (HDO) for Bio-Oil Upgrading
Catalytic hydrodeoxygenation (HDO) is a critical process for removing oxygen from bio-oils, which are rich in phenolic compounds, to improve their stability and heating value. chalmers.se The process involves treating the bio-oil with hydrogen at elevated temperatures and pressures in the presence of a heterogeneous catalyst. chalmers.seosti.gov The primary reactions include the cleavage of C-O bonds, hydrogenation of aromatic rings, and subsequent dehydration. rsc.orgresearchgate.net
The efficiency and selectivity of the HDO process are highly dependent on the catalyst's properties. Research has focused on developing robust and active catalysts, primarily based on transition metal sulfides and acidic zeolites, to effectively deoxygenate substituted phenols like 2-Methyl-6-propylphenol.
Traditional hydrotreating catalysts, such as cobalt- or nickel-promoted molybdenum sulfide (B99878) (Co-MoS₂ and Ni-MoS₂), are among the most extensively studied for the HDO of bio-oil and its model compounds. dtu.dk These catalysts are valued for their high activity in hydrodesulfurization (HDS) processes in petroleum refineries, and their mechanism is believed to be similar for HDO. dtu.dk
The active sites for HDO are located at the edges of the MoS₂ slabs. dtu.dk The introduction of a promoter like nickel (Ni) significantly enhances the catalytic activity. Ni lowers the Mo-S bond energy, which facilitates the creation of sulfur vacancy sites that are crucial for the adsorption and reaction of oxygen-containing molecules. dtu.dk Promotion with Ni has been shown to be slightly superior to cobalt for HDO purposes and increases the catalyst's hydrogenation capabilities. dtu.dknih.gov This enhanced hydrogenation function is critical for the HYD (hydrogenation-dehydration) pathway of deoxygenation. nih.gov
For these catalysts to remain in their active sulfide form, co-feeding a sulfur source is often necessary to prevent oxidation of the catalyst by the oxygen present in the feedstock. dtu.dk Studies on various phenolic compounds show that Ni-promoted MoS₂ catalysts are effective for C-O bond cleavage. rsc.orgnih.gov For instance, in the HDO of 4-propylguaiacol, a related lignin (B12514952) model compound, a sulfided NiMo/γ-Al₂O₃ catalyst demonstrated high activity, yielding primarily deoxygenated cycloalkanes. rsc.org This suggests a similar high efficacy for the deoxygenation of this compound.
Acidic zeolite catalysts, particularly HZSM-5, are investigated for HDO due to their strong acidity and shape-selective properties. mdpi.comnih.gov The acidic sites on the zeolite can facilitate dehydration and cracking reactions, while the defined pore structure can influence the product distribution by allowing only molecules of a certain size and shape to form and diffuse out.
The combination of a metal catalyst with an acidic zeolite can create a bifunctional system that is highly effective for HDO. Research on the HDO of 2-methyl-4-propylphenol, a structural isomer of the target compound, utilized a mixture of Palladium on carbon (Pd/C) with H-ZSM-5. This system achieved a relatively high conversion and yield, primarily producing propylcyclohexene, demonstrating that acidity is necessary for efficient HDO. mdpi.com
In another study, a combination of Raney Ni and HZSM-5 was used for the hydrodeoxygenation of 2-methoxy-4-propylphenol (B1219966). nih.govresearchgate.net By adjusting the ratio of Raney Ni to HZSM-5, the reaction could be steered towards different products. A higher proportion of HZSM-5 favored the production of propylbenzene, highlighting the zeolite's role in promoting deoxygenation and subsequent aromatization reactions over ring hydrogenation. nih.govresearchgate.net The key factors that can inhibit the transformation of polysubstituted phenols are sterical hindrance from bulky alkyl substituents on the aromatic ring. mdpi.com
Temperature: Higher temperatures generally increase the rate of reaction and the degree of deoxygenation. However, excessively high temperatures can lead to undesirable side reactions like thermal cracking and coke formation. For phenolic compounds, HDO is typically conducted at temperatures ranging from 250°C to 450°C. mdpi.comdtu.dk For example, studies on propylphenols over a Pt/Nb₂O₅ catalyst were performed between 300°C and 350°C to achieve high deoxygenation. d-nb.info
Pressure: High hydrogen pressure is generally favored as it enhances the hydrogenation of the aromatic ring, a key step in the HYD pathway, and helps to keep the catalyst in its active state while suppressing coke formation. researchgate.net Pressures can range from atmospheric to over 100 bar, with many studies on phenolic model compounds conducted between 30 and 80 bar. dtu.dkmdpi.com
Solvent: The choice of solvent can impact catalyst-reactant interactions and hydrogen solubility. d-nb.info Non-polar solvents like dodecane (B42187) or tetradecane (B157292) are often used in batch reactor studies to mimic the hydrocarbon environment of co-processed bio-oils. rsc.orgd-nb.info
Residence Time: Longer residence times typically lead to higher conversion of the reactant and deeper deoxygenation of intermediates. In a study on propylphenols, increasing the residence time led to a decrease in the concentration of the initial phenolic reactant and an increase in the selectivity towards fully deoxygenated products like propylcyclohexane (B167486). d-nb.info
Table 1: Exemplary Reaction Conditions for HDO of Phenolic Compounds
| Phenolic Compound | Catalyst | Temperature (°C) | Pressure (bar) | Solvent | Primary Products | Reference |
| Phenol (B47542) | Ni-MoS₂/ZrO₂ | 280 | 100 | 1-Octanol | Cyclohexane | dtu.dk |
| Eugenol (B1671780) | Pd/C + H-ZSM-5 | 240 | 50 | Not specified | Propylcyclohexene | mdpi.com |
| 4-Propylguaiacol | NiMoS₂/γ-Al₂O₃ | 340 | 50 | Dodecane | Propylcyclohexane | rsc.org |
| 4-Propylphenol (B1200801) | Pt/Nb₂O₅ | 350 | 50 | n-Tetradecane | Propylbenzene | d-nb.info |
| 2-Methoxy-4-propylphenol | Raney Ni + HZSM-5 | 200 | Autogenous | Isopropanol | Propylcyclohexane, Propylbenzene | researchgate.net |
The HDO of phenolic compounds like this compound proceeds through complex reaction networks that primarily involve two competing pathways: direct deoxygenation (DDO) and hydrogenation (HYD). rsc.orgnih.gov
Direct Deoxygenation (DDO): In this pathway, the C-OH bond of the phenol is cleaved directly to produce an aromatic hydrocarbon and water. For this compound, the DDO route would yield 1-methyl-3-propylbenzene (B93027). This route is more hydrogen-efficient but is often slower due to the high strength of the phenolic C-O bond. mdpi.com
Hydrogenation (HYD): This pathway involves the initial hydrogenation of the aromatic ring to form a substituted cyclohexanol (B46403) intermediate (2-methyl-6-propylcyclohexanol). This intermediate is then rapidly dehydrated to form an alkene (e.g., methyl-propyl-cyclohexene), which is subsequently hydrogenated to the final saturated cycloalkane product (methyl-propyl-cyclohexane). rsc.org
The selectivity towards either the DDO or HYD pathway is determined by the catalyst type and reaction conditions. nih.gov Sulfided Ni-Mo catalysts and noble metal catalysts like Pt and Pd under high hydrogen pressure tend to favor the HYD pathway, leading to saturated cycloalkanes. rsc.orgd-nb.info For example, the HDO of 4-propylguaiacol over a sulfided NiMo catalyst resulted in a high yield of propylcyclohexane, with 4-propylphenol identified as a key intermediate. rsc.org This indicates that demethoxylation and dehydroxylation occur, followed by ring hydrogenation. For this compound, a similar network would be expected, leading to products such as 1-methyl-3-propylbenzene (from DDO) and various isomers of methyl-propyl-cyclohexane (from HYD).
Design and Synthesis of Heterogeneous Catalysts for HDO of Phenolics
Catalytic Hydrogenolysis for Selective Bond Cleavage
Catalytic hydrogenolysis is a process that uses hydrogen to cleave chemical bonds. In the context of biomass upgrading, it is employed for the depolymerization of lignin and the selective removal of oxygen functional groups. aidic.itfrontiersin.org
Research into the catalytic hydrogenolysis of softwood sawdust has identified this compound as one of the liquid products formed during the breakdown of the lignin polymer. aidic.it In a study using a 5% Platinum (Pt) catalyst on a polymer support (MN270), lignin was converted at 300°C and a hydrogen pressure of 2 MPa in a 2-propanol solvent. aidic.it The formation of this compound in this process demonstrates that specific C-O and C-C bonds within the complex lignin structure are selectively cleaved, releasing monomeric phenolic units.
This finding is significant as it positions this compound not only as a substrate for further upgrading (as in HDO) but also as a potential target product from direct lignin conversion. The presence of both a methyl and a propyl group on the phenol ring makes it a more complex platform molecule than simple phenol or cresol (B1669610). Its subsequent hydrogenolysis or HDO would lead to C10 hydrocarbons, which are in the gasoline and jet fuel range.
Role of this compound as a Model Compound in Catalytic Research
In the realm of catalytic research, particularly concerning the upgrading of biomass-derived feedstocks, this compound serves as a significant, albeit specialized, model compound. Its primary role is not typically as a primary substrate for novel catalyst development, a function more commonly held by simpler lignin-derived monomers like guaiacol (B22219), cresol, or phenol. Instead, this compound is crucial as a reference and calibration compound in complex analytical procedures and as a known product in the hydrodeoxygenation (HDO) and hydrogenolysis of more complex lignin structures.
Furthermore, the study of related structural isomers provides valuable insights into the catalytic behavior of alkylphenols. Research on the HDO of 2-methyl-4-propylphenol, for example, has been conducted using catalysts like a Pd/C–H-ZSM-5 mixture. mdpi.com These studies, which investigate conversion rates and product yields, help researchers understand the influence of the position of methyl and propyl groups on the phenolic ring, which is essential for designing catalysts that can selectively deoxygenate specific lignin-derived compounds. mdpi.com The formation of this compound is itself an indicator of specific reaction pathways, such as the cracking of propyl chains or alkoxy groups followed by reactions with methyl or propyl radicals during catalytic upgrading processes. ntnu.no
Heterogeneous Catalysis in Multi-Stage Biomass Conversion Systems
The generation of this compound is observed in multi-stage biomass conversion systems that employ heterogeneous catalysis to transform complex biopolymers into valuable chemicals and fuels. These systems often involve an initial depolymerization step, such as pyrolysis or hydrogenolysis, followed by catalytic upgrading of the resulting bio-oil.
One such process is the fast pyrolysis of lignin model compounds, like 2-methoxy-4-propylphenol, coupled with catalytic upgrading. ntnu.no In this two-stage process, the initial thermal decomposition breaks down the larger molecules, and the subsequent catalytic step, often employing solid acid catalysts or supported metal catalysts, refines the pyrolysis vapors. During this upgrading, this compound can be formed through a series of reactions including the cracking of side chains and functional groups. ntnu.no
Another significant pathway is the direct catalytic hydrogenolysis of lignin. aidic.it In this process, lignin extracted from sources like softwood sawdust is treated with hydrogen in the presence of a heterogeneous catalyst, such as platinum supported on hypercrosslinked polystyrene (5% Pt/MN270). aidic.it This single-stage process breaks down the complex lignin polymer, and this compound has been identified as one of the numerous phenolic compounds in the resulting liquid product. aidic.it The yield and composition of the product stream are highly dependent on reaction conditions and the type of catalyst and solvent used. aidic.it
The table below summarizes the conditions and products of a representative catalytic hydrogenolysis process where this compound is among the products.
Table 1: Products of Catalytic Hydrogenolysis of Lignin
| Feedstock | Catalyst | Solvent | Key Products |
|---|
Data sourced from a study on the catalytic hydrogenolysis of softwood sawdust. aidic.it
These multi-stage systems are designed to overcome the recalcitrance of biomass and selectively produce valuable aromatic compounds. oup.com The presence of this compound in the product slate provides insight into the complex reaction networks that govern the catalytic conversion of lignin.
Theoretical and Computational Investigations
Quantum Chemical Methodologies for Reaction Energetics and Pathways
Quantum chemical methods are fundamental in elucidating the energetic landscapes of chemical reactions involving 2-Methyl-6-propylphenol. These computational tools allow for the detailed exploration of reaction mechanisms, including the identification of transient species and the calculation of energy barriers, which are critical for predicting reaction outcomes and kinetics.
Density Functional Theory (DFT) Applications for Transition State Characterization
Density Functional Theory (DFT) has emerged as a principal tool for characterizing the transition states of reactions involving this compound. This method offers a balance between computational cost and accuracy, making it suitable for studying complex molecular systems. DFT calculations are employed to locate and verify transition state structures, which are first-order saddle points on the potential energy surface. The nature of these transition states is confirmed by the presence of a single imaginary frequency in the vibrational analysis, corresponding to the motion along the reaction coordinate.
For instance, in the context of lignin-derived model compounds, DFT calculations at levels such as B3LYP/6-311+g(d,p) are used to investigate reaction pathways. rsc.org These studies can determine the activation energies for various reactions, such as the cleavage of functional groups. rsc.org The characterization of transition states is crucial for understanding reaction mechanisms, such as intramolecular rearrangements and isomerization processes. nih.gov
Computational Approaches for Elucidating Bond Activation and Cleavage
Computational chemistry provides powerful tools to understand the intricacies of bond activation and cleavage in this compound. By calculating bond dissociation energies (BDEs), researchers can predict which bonds are most likely to break under specific conditions. For example, DFT methods like B3LYP/6-311G(d,p) have been used to calculate the BDEs for various bonds in related phenolic compounds. mdpi.com These calculations can reveal, for instance, the relative ease of cleaving the O-H bond versus C-C bonds within the propyl sidechain.
Such computational studies are vital in fields like pyrolysis and catalysis, where understanding bond scission is key to predicting product distributions. For example, in the study of eugenol (B1671780), a related phenolic compound, DFT calculations have shown that direct cleavage of functional groups is less favorable than a pathway involving atomic hydrogenation prior to cleavage. rsc.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While quantum chemical methods provide detailed information about static structures and reaction pathways, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules, providing a view of conformational changes, intermolecular interactions, and transport properties.
Although specific MD simulation studies focused solely on this compound are not extensively documented in the provided search results, the principles of MD are broadly applicable. Such simulations could be used to study its behavior in different solvents, its interaction with biological membranes, or its aggregation properties. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of its atomic coordinates.
Structure-Reactivity Relationship (SRR) Studies
Structure-Reactivity Relationship (SRR) studies aim to connect the molecular structure of a compound with its chemical reactivity. For this compound, this involves understanding how the positions of the methyl and propyl groups on the phenol (B47542) ring influence its properties and reactions.
Research on related alkylphenols has demonstrated a clear link between their structure and their tendency to form quinone methides, which are reactive intermediates implicated in toxicity. acs.org The substitution pattern on the aromatic ring significantly affects the electronic and steric environment of the hydroxyl group, thereby influencing its reactivity. For example, the presence of alkyl groups at the ortho positions can impact the phenol's antioxidant activity and its susceptibility to oxidation.
Predictive Modeling in Chemical Synthesis and Transformation
Predictive modeling, often employing Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) approaches, is a valuable tool in chemical research. These models use statistical methods to correlate chemical structures with their physical properties, biological activities, or chemical reactivity.
For phenolic compounds, QSPR models have been successfully developed to predict properties like boiling points. researchgate.net These models typically use a variety of molecular descriptors, which are numerical representations of a molecule's structure, to build a predictive equation. In one study, a model for predicting the boiling points of 56 phenolic compounds showed good predictive accuracy. researchgate.net Similarly, QSAR models have been used to predict the estrogen receptor binding affinity of various alkylphenols, including this compound. cefas.co.uk Such predictive tools can accelerate the design of new chemicals with desired properties and help in assessing the potential environmental impact of existing ones.
Table of Predicted Collision Cross Sections for this compound
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 151.11174 | 130.9 |
| [M+Na]+ | 173.09368 | 139.5 |
| [M-H]- | 149.09718 | 133.8 |
| [M+NH4]+ | 168.13828 | 152.2 |
| [M+K]+ | 189.06762 | 137.0 |
| [M+H-H2O]+ | 133.10172 | 126.0 |
| [M+HCOO]- | 195.10266 | 154.0 |
| [M+CH3COO]- | 209.11831 | 176.0 |
| [M+Na-2H]- | 171.07913 | 136.9 |
| [M]+ | 150.10391 | 131.6 |
| [M]- | 150.10501 | 131.6 |
m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu
Environmental Occurrence, Fate, and Transport
Detection and Quantification in Environmental Compartments (e.g., Produced Water Discharges)
2-Methyl-6-propylphenol has been identified as a nonregulated pollutant in produced water (PW) discharged from offshore oil and gas production platforms. oup.comcefas.co.uk Produced water, a significant waste stream from these operations, is a complex mixture of dissolved organics, hydrocarbons, and production chemicals, making it a notable source of various phenolic compounds to the marine environment. cefas.co.ukpjoes.com
A study analyzing produced water extracts from the North Sea successfully identified this compound among a number of other nonregulated compounds. oup.comcefas.co.uk The analysis was part of an effort to characterize the complex chemical composition of these effluents and identify components with the potential for environmental impact. While the study confirmed the presence of the compound, specific concentration ranges for this compound in the water samples were not detailed in the available literature. The detection was part of a broader characterization using gas chromatography-mass spectrometry (GC-MS) to identify various organic pollutants. oup.comcefas.co.uk
Simulations of produced water discharges in the North Sea have been used to model the distribution of different groups of phenols, although these models group phenols into categories (e.g., Phenol (B47542) 1, Phenol 2) rather than tracking individual compounds like this compound. miljodirektoratet.no Analysis of fish tissues (haddock, saithe, cod, and herring) from the North Sea for various alkylated phenols originating from produced water showed that concentrations of most individual compounds were below the limit of detection, which was generally 1-2 ng/g wet weight. miljodirektoratet.no
| Environmental Compartment | Location | Detection Status | Methodology | Reference |
|---|---|---|---|---|
| Produced Water Discharges | North Sea | Detected | Gas Chromatography-Mass Spectrometry (GC-MS) | oup.comcefas.co.uk |
Abiotic Degradation Pathways in Natural Systems
The transformation and persistence of this compound in the environment are governed by abiotic processes such as phototransformation and hydrolysis.
Based on the chemical structure of this compound, which features a stable aromatic ring and alkyl groups, it is not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions. The C-C bonds of the alkyl substituents and the C-O bond of the phenolic hydroxyl group are generally resistant to hydrolysis. This is supported by assessments of similar substances; for instance, hydrolysis is considered a negligible removal process for para-C12-alkylphenols in aquatic systems. service.gov.uk The European Chemicals Agency (ECHA) registration dossier also includes hydrolysis as a key endpoint for assessing environmental fate, indicating its relevance to chemical stability. europa.eu
Biotransformation and Biodegradation Studies of Alkylphenols
The biodegradation of alkylphenols is a critical process determining their environmental persistence. While studies focusing specifically on this compound are scarce, research on related alkylphenols provides significant understanding of the relevant microbial degradation pathways and influencing factors.
Microbial degradation of phenolic compounds typically proceeds after an initial hydroxylation to form a catechol-type intermediate. The aromatic ring of this intermediate is then cleaved by dioxygenase enzymes, primarily through either an ortho-cleavage or a meta-cleavage pathway. ajol.info
For ortho-substituted alkylphenols, such as this compound, the meta-cleavage pathway is particularly relevant. A study on 2-sec-butylphenol, an isomer of butylphenol, identified a degradation pathway in Pseudomonas sp. strain MS-1. nih.gov This bacterium degraded the compound via 3-sec-butylcatechol, which was then cleaved through a meta-cleavage pathway, producing 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid. nih.gov This suggests a likely pathway for other 2-alkylphenols where the initial attack is hydroxylation followed by ring fission adjacent to the existing hydroxyl groups.
| Compound Class | Example Compound | Degrading Organism | Identified Pathway | Key Intermediates | Reference |
|---|---|---|---|---|---|
| ortho-Alkylphenols | 2-sec-Butylphenol | Pseudomonas sp. strain MS-1 | Meta-cleavage | 3-sec-Butylcatechol, 2-hydroxy-6-oxo-7-methylnona-2,4-dienoic acid | nih.gov |
| General Phenols | Phenol | Various Bacteria | Ortho- and Meta-cleavage | Catechol | ajol.info |
The biodegradability of alkylphenols is significantly influenced by the molecular structure, including the length and branching of the alkyl chain and the substitution pattern on the phenol ring. taylorfrancis.com
Substitution Position: The position of the alkyl group is a critical determinant of degradability. Studies have shown that the degradation of alkylphenols by certain microbial strains depends heavily on the substituent's position, with ortho-substituted phenols often being more readily degraded than meta- or para-substituted isomers. nih.gov For example, Pseudomonas sp. strain MS-1 showed a strong preference for ortho-substituted phenols. nih.gov
Alkyl Chain Structure: The length and branching of the alkyl chain also affect biodegradation rates. Some microorganisms can degrade a range of 2-alkylphenols with varied alkyl chains (e.g., methyl, ethyl, propyl, butyl). nih.gov However, increased branching, particularly the presence of a tertiary butyl group, can hinder degradation. For instance, Pseudomonas azelaica HBP1 Prp could degrade various ortho-substituted alkylphenols but showed very little activity towards 2-tert-butylphenol. nih.gov This indicates that steric hindrance from bulky alkyl groups can impede enzymatic attack.
Environmental Factors: Beyond chemical structure, environmental conditions play a crucial role. Factors such as pH, temperature, nutrient availability (e.g., nitrogen and phosphorus), and the presence of co-substrates can significantly enhance or inhibit the rate of biodegradation. mdpi.com For nonylphenol (NP), aerobic degradation was found to be enhanced by increased temperature and the presence of yeast extract. mdpi.com The optimal pH for NP biodegradation has been reported as 7.0. mdpi.com
Environmental Transport and Distribution Modeling
The environmental transport and distribution of a chemical compound can be predicted using various mathematical models. These models utilize the fundamental physicochemical properties of a substance to estimate its partitioning between different environmental compartments, such as air, water, soil, and sediment. For this compound, while specific, detailed modeling studies are not extensively available in public literature, its behavior can be inferred by applying its known properties to established environmental models, such as multimedia fugacity models.
Fugacity models, like the Equilibrium Criterion (EQC) model, are often used to predict the fate of organic pollutants. diva-portal.org These models describe a generic environment and estimate the distribution of a chemical based on its potential to "escape" from each environmental phase. Key properties influencing these models include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow). pjoes.com
Physicochemical Properties for Modeling
The environmental transport and partitioning of this compound are governed by its specific physical and chemical characteristics. These properties are essential inputs for environmental fate models.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₄O | nih.govnist.gov |
| Molecular Weight | 150.22 g/mol | nih.gov |
| Normal Boiling Point | 254.5°C at 760 mmHg | chemicalbook.com |
| Vapor Pressure (P_vap) | Data not widely available | chemeo.com |
| Water Solubility (log₁₀WS) | Data not widely available | chemeo.com |
Data for vapor pressure and water solubility for this compound are not readily found in the searched literature. However, the logKow value provides significant insight into its environmental behavior.
Multimedia Environmental Distribution
Based on its physicochemical properties, particularly its moderate log Kow value, a generic fugacity model would predict the likely distribution of this compound in the environment. The log Kow of 3.3 suggests that the compound is lipophilic, meaning it has a tendency to associate with organic matter. nih.gov
In a typical environmental scenario modeled by a Level III fugacity model, the distribution would be as follows:
Soil and Sediment: Due to its lipophilic nature, this compound is expected to partition significantly to soil and sediment. service.gov.uk Organic carbon in these compartments acts as a sorbent for the compound, reducing its concentration in the aqueous phase. epa.ie Studies on other alkylphenols show they partition mainly to soil and sediment upon release into the environment. service.gov.uk
Water: While it has some solubility in water, its moderate to high log Kow value indicates that a significant portion will be adsorbed to suspended organic particles rather than remaining dissolved. nih.gov Its persistence in the water column would likely be limited by partitioning to sediment.
Air: The potential for atmospheric transport depends on the compound's vapor pressure. While specific data is lacking, related methylphenols (cresols) have been detected in the atmosphere and in rainwater, suggesting that some degree of atmospheric presence and transport is possible for phenolic compounds. pjoes.com However, for longer-chain alkylphenols, atmospheric transport and subsequent deposition are expected to be negligible. service.gov.uk
Biota: The log Kow value suggests a potential for bioaccumulation in aquatic organisms. service.gov.uk Chemicals with a log Kow in this range can accumulate in the fatty tissues of organisms.
Hypothetical Distribution Based on Modeling Principles
While a specific model run for this compound is not available, the table below illustrates a hypothetical distribution pattern for a chemical with similar properties in a generic Level III fugacity model, showing where the bulk of the chemical mass would reside after release into different environmental compartments.
Table 2: Predicted Environmental Distribution (%) via Fugacity Modeling (Hypothetical)
| Release Compartment | Air (%) | Water (%) | Soil (%) | Sediment (%) |
|---|---|---|---|---|
| Air | 10-20 | <5 | 60-70 | 10-20 |
| Water | <1 | 15-25 | <5 | 70-80 |
| Soil | <1 | <5 | 85-95 | <5 |
This table is a generalized prediction based on the principles of fugacity models for compounds with moderate lipophilicity and is not based on a specific published model for this compound.
Future Research Directions
Development of Sustainable and Atom-Economical Synthetic Routes
Current synthetic methodologies for alkylphenols often rely on multi-step processes that may involve harsh conditions and generate significant waste. The future of 2-Methyl-6-propylphenol synthesis lies in the development of green, sustainable, and atom-economical routes that minimize environmental impact and maximize resource efficiency.
Research efforts are anticipated to focus on single-step catalytic processes that directly alkylate phenol (B47542) or cresol (B1669610) with high selectivity. rsc.org The principles of green chemistry, such as the use of renewable feedstocks, non-toxic solvents, and energy-efficient reaction conditions, will be central to this endeavor. A key objective is to design catalytic systems that can achieve high conversion and selectivity to the desired this compound isomer, thereby reducing the need for complex and energy-intensive separation processes. The development of a single-step synthesis for 2-methyl-6-phenylpyridine (B1362071) from non-heterocyclic compounds over molecular sieve catalysts highlights the potential for similar advancements in phenol chemistry. rsc.org
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms on Catalyst Surfaces
A deeper understanding of the reaction mechanisms at a molecular level is crucial for the rational design of improved catalysts. Future research will heavily leverage advanced in situ spectroscopic techniques to probe the interactions between reactants, intermediates, and the catalyst surface during the synthesis of this compound.
Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray Photoelectron Spectroscopy (XPS) can provide real-time information on the adsorption of reactants, the formation of key intermediates, and the nature of the active catalytic sites. For instance, studying the hydrodeoxygenation of eugenol (B1671780) has provided insights into catalytic performance and reaction mechanisms. acs.org This knowledge is invaluable for understanding catalyst deactivation pathways and for designing next-generation catalysts with enhanced activity, selectivity, and stability. Investigating the changes in a catalyst's oxidation state and surface composition during a reaction can lead to significant improvements in catalyst performance and longevity. tue.nl
Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry and Materials Design
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize catalyst design and reaction optimization. catalysis-summit.comjoaiar.org For the synthesis of this compound, machine learning (ML) algorithms can be employed to accelerate the discovery of novel catalysts and to predict optimal reaction conditions.
By analyzing large datasets from experimental and computational studies, AI models can identify complex relationships between a catalyst's properties (e.g., composition, structure, electronic properties) and its performance. joaiar.orgarxiv.org This data-driven approach can screen thousands of potential catalyst candidates virtually, significantly reducing the time and resources required for experimental testing. catalysis-summit.com Furthermore, ML models can predict reaction outcomes, such as yield and selectivity, for various substrates and conditions, aiding in the rapid optimization of synthetic routes. nih.govresearchgate.net Generative algorithms can even propose entirely new catalyst structures with desired properties, opening up new avenues for catalyst innovation in the production of alkylphenols. catalysis-summit.com
Table 1: Applications of AI/ML in the Development of this compound
| Application Area | Machine Learning Technique | Objective | Potential Impact |
|---|---|---|---|
| Catalyst Discovery | High-Throughput Virtual Screening | Identify novel catalyst materials with high activity and selectivity for phenol alkylation. | Accelerated discovery of more efficient and cost-effective catalysts. catalysis-summit.com |
| Reaction Optimization | Predictive Modeling (e.g., Neural Networks) | Predict reaction yield and selectivity under various conditions (temperature, pressure, solvent). | Faster optimization of reaction conditions, leading to higher efficiency and reduced development time. researchgate.net |
| Mechanism Elucidation | Analysis of Spectroscopic Data | Identify reaction intermediates and transition states from complex spectral data. | Deeper understanding of reaction pathways for rational catalyst design. |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) | Predict the chemical and physical properties of this compound and related compounds. | Efficiently screen potential candidates for specific applications. ijain.orgresearchgate.net |
Exploration of Novel Catalytic Systems for Valorization of Lignin-Derived Phenols
Lignin (B12514952), a major component of lignocellulosic biomass, is the most abundant renewable source of aromatic compounds on Earth. nih.govillinois.edu The valorization of lignin into value-added chemicals, including alkylphenols, is a cornerstone of developing a sustainable chemical industry. researchgate.net Future research will increasingly focus on designing novel catalytic systems for the selective conversion of complex lignin-derived phenolic mixtures into specific target molecules like this compound.
This involves the development of robust and selective catalysts that can effectively break down the complex lignin polymer and then guide the transformation of the resulting monomers. For example, MoS₂ catalysts have shown high activity for demethylation, dehydroxylation, and alkylation in the conversion of enzymatic hydrolysis lignin (EHL) into aromatic monomers. aalto.fi One study demonstrated the selective production of 2-(tert-butyl)-3-methylphenol from EHL with a MoS₂ catalyst, achieving a selectivity of up to 40.3 wt%. aalto.firesearchgate.net This highlights the potential for producing specific, valuable alkylphenols from a renewable feedstock.
Key challenges to be addressed include the heterogeneity of lignin feedstocks and the need for catalysts that can tolerate impurities and resist deactivation. Research into bifunctional catalysts that can perform multiple reaction steps in a single pot, such as depolymerization followed by selective alkylation, is a promising avenue. tue.nl
Table 2: Catalytic Conversion of Lignin Derivatives to Phenolic Compounds
| Catalyst System | Lignin Source/Model Compound | Key Transformation | Major Product(s) | Reference |
|---|---|---|---|---|
| MoS₂/AC | Eugenol (Lignin Model) | Hydrodeoxygenation | 4-propylphenol (B1200801) (64.8% yield) | acs.org |
| NiAl alloy | Lignin | In situ catalytic hydrogenolysis | Aromatic monomers (18.9 wt% yield) | acs.org |
| MoP/SiO₂ and HZSM-5 | 2-methoxy-4-propylphenol (B1219966) | Hydrodemethoxylation and Transalkylation | Phenol (~90 mol% yield) | tue.nl |
| Hydrothermally synthesized MoS₂ | Enzymatic Hydrolysis Lignin (EHL) | Depolymerization, Demethylation, Alkylation | 2-(tert-butyl)-3-methylphenol (40.3 wt% selectivity) | aalto.fi |
Q & A
Q. How can researchers resolve contradictions in reported bioactivity or toxicity data for this compound?
- Methodological Answer : Conduct systematic reviews (e.g., PRISMA guidelines) to aggregate data, followed by meta-analysis to assess heterogeneity. For conflicting in vitro vs. in vivo results, validate via dose-response studies in relevant models (e.g., zebrafish embryos for acute toxicity). Address confounding factors like solvent choice (DMSO vs. ethanol) in assay protocols .
Q. What strategies are effective for studying the structure-property relationships of this compound in polymer matrices?
- Methodological Answer : Use computational modeling (DFT for electronic properties) paired with experimental techniques like DSC (thermal stability) and DMA (mechanical behavior). For polyphenylene ether resins, compare this compound with analogs (e.g., 2-methyl-6-ethylphenol) to isolate alkyl chain effects on material performance .
Q. How can researchers design experiments to address data gaps in environmental fate or degradation pathways of this compound?
- Methodological Answer : Perform OECD 301 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to track metabolite formation. For photodegradation, employ simulated sunlight (UV-Vis irradiation) with TiO₂ catalysts. Predictive QSAR models can prioritize metabolites for empirical validation .
Q. What methodologies integrate computational and experimental data to predict the reactivity of this compound in novel synthetic applications?
- Methodological Answer : Combine molecular docking (to predict enzyme interactions) with kinetic studies (e.g., stopped-flow techniques for reaction rates). Validate predictions via Hammett plots to correlate substituent effects with reactivity. Cross-reference with analogous phenolic systems to refine computational parameters .
Methodological Design & Data Analysis
Q. How should researchers structure literature reviews to identify knowledge gaps in this compound applications?
- Methodological Answer : Adopt a scoping review framework: (1) Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000), (2) Use Boolean search terms (e.g., "this compound AND synthesis AND applications") in Scopus/Web of Science, (3) Thematic analysis to map trends (e.g., catalysis vs. material science). Tools like Covidence streamline screening .
Q. What statistical approaches are suitable for analyzing heterogeneous datasets in this compound research?
- Methodological Answer : Apply random-effects meta-analysis to account for variability across studies. For small datasets, use Bayesian hierarchical models. Visualize contradictions via forest plots or PCA to identify outlier studies requiring replication .
Validation & Reproducibility
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer : Publish detailed protocols with exact reagent grades (e.g., anhydrous AlCl₃), reaction vessel specifications (e.g., glass vs. stainless steel), and purification steps (e.g., column chromatography vs. distillation). Inter-laboratory validation via round-robin testing reduces method variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
